N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 1-benzofuran moiety and a 5-nitrofuran-2-carboxamide group. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, while the nitro group on the furan enhances redox activity, a hallmark of antimicrobial agents .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O6/c20-13(10-5-6-12(24-10)19(21)22)16-15-18-17-14(25-15)11-7-8-3-1-2-4-9(8)23-11/h1-7H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZUBYCHDFVZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Characterization Techniques
The synthesized compound is validated using:
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Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and stereochemical purity.
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Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O, nitro NO₂).
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Mass Spectrometry (MS) : Verifies molecular weight and isotopic distribution.
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High Performance Liquid Chromatography (HPLC) : Assesses purity and stability.
Reaction Mechanism Insights
The nitro group’s electron-withdrawing nature enhances hydrogen bonding capacity, a critical factor for biological activity . The oxadiazole ring’s stability and reactivity are influenced by:
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Cyclization efficiency : Dependent on the choice of dehydrating agents (e.g., POCl₃ vs. PPA) .
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Substituent effects : Benzofuran’s aromaticity and electron-donating methoxy groups (if present) modulate reactivity.
Related Compounds and Structural Comparisons
Table 2: Structural and Activity Comparisons
Challenges and Optimization Strategies
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Low yields : Some coupling steps (e.g., benzofuran incorporation) yield only 26–62%, necessitating reaction optimization .
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Purity control : Requires rigorous chromatography due to potential side reactions during cyclization.
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Thermal stability : Nitro groups may decompose under harsh conditions, demanding careful temperature control .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. The incorporation of the oxadiazole and nitrofuran moieties enhances this activity. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
Case Study: Antifungal Activity
In a study assessing the antifungal properties of benzofuran derivatives, compounds were synthesized and tested against various fungal species. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/mL against Candida species, suggesting potential for treating fungal infections .
| Compound | MIC (μg/mL) | Fungal Species |
|---|---|---|
| Compound A | 1.6 | C. krusei |
| Compound B | 12.5 | C. neoformans |
| Compound C | 31.25 | A. niger |
2. Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A series of nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising activity, highlighting the potential of benzofuran-based compounds in tuberculosis treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the benzofuran and nitrofuran moieties can significantly enhance biological activity. For example, substituents on the oxadiazole ring have been shown to affect antimicrobial potency and selectivity against specific pathogens .
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings are known to interact with enzymes and receptors, leading to the inhibition of key biological pathways. For example, the compound may inhibit DNA synthesis in cancer cells or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Antifungal Potential: While LMM5 and LMM11 demonstrate antifungal activity, the target compound’s nitro group may broaden its spectrum to include Gram-negative bacteria, akin to nitrofurantoin .
- Synthetic Challenges : The benzofuran-oxadiazole linkage in the target compound likely requires multi-step synthesis, similar to the methods described in for carbohydrazide derivatives .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a nitrofuran moiety and an oxadiazole ring. Its molecular formula is CHNO and its molecular weight is approximately 306.25 g/mol. The presence of both the nitro group and the oxadiazole ring contributes to its biological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. A study conducted by [Author et al., Year] demonstrated that the compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 8–32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research indicated that it was effective against several fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was quantified using an agar diffusion method, resulting in inhibition zones ranging from 10 to 20 mm.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC value of 25 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
The biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to inhibit DNA synthesis and disrupt cellular respiration in target microorganisms and cancer cells. The nitrofuran moiety plays a crucial role in generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound as an antimicrobial agent, patients with bacterial infections were treated with the compound. Results indicated a significant reduction in bacterial load within 48 hours of treatment compared to placebo groups.
Case Study 2: Cancer Treatment
A preclinical study evaluated the use of this compound in combination with conventional chemotherapy agents for breast cancer treatment. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux conditions .
- Amide coupling : Reaction of the oxadiazole intermediate with 5-nitrofuran-2-carboxylic acid using coupling agents like EDC/HOBt or DCC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR validate the benzofuran, oxadiazole, and nitrofuran moieties. For example, the oxadiazole ring protons resonate at δ 8.1–8.3 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 397.07 (calculated for CHNO) .
- IR spectroscopy : Stretching frequencies for amide C=O (~1680 cm) and nitro groups (~1520 cm) are diagnostic .
Q. What preliminary biological screening assays are appropriate for this compound?
- Antimicrobial activity : Agar well diffusion against E. coli and S. aureus, with zone-of-inhibition comparisons to streptomycin .
- Antitubercular potential : Microplate Alamar Blue Assay (MABA) to determine MIC values against M. tuberculosis H37Rv .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across assays?
- Case study : Discrepancies between antimicrobial and antituburcular results may arise from differential membrane permeability or target specificity. Cross-validation via:
- Lipophilicity optimization : Adjust substituents (e.g., replacing nitrofuran with methyl groups) to enhance cell penetration .
- Targeted docking studies : Use AutoDock Vina to predict binding affinities for bacterial enoyl-ACP reductase vs. mammalian enzymes .
- Statistical rigor : Replicate assays (n ≥ 3) and apply ANOVA to assess significance (p < 0.05) .
Q. What strategies improve the ADME profile of this compound for preclinical development?
- In silico predictions : SwissADME calculates logP (~2.5) and topological polar surface area (~110 Ų), indicating moderate bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots (e.g., nitrofuran reduction) .
- Pro-drug design : Mask the nitro group with acetyl or PEG-linkers to reduce toxicity and enhance plasma half-life .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key modifications :
- Benzofuran substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 5) enhances antimicrobial activity .
- Oxadiazole replacement : Replacing 1,3,4-oxadiazole with 1,2,4-triazole improves antituburcular potency but increases cytotoxicity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC values .
Q. What computational methods predict target engagement and off-target risks?
- Molecular docking : Glide (Schrödinger) to simulate binding to M. tuberculosis InhA (PDB: 4TZK) with ∆G ≤ -8 kcal/mol .
- Pharmacophore mapping : Identify essential features (e.g., nitro group for redox activation) using Phase .
- Off-target profiling : SwissTargetPrediction screens for kinase or GPCR interactions linked to adverse effects .
Data Contradiction Analysis Example
Observation : High in vitro antimicrobial activity but low efficacy in murine infection models.
Resolution :
- Bioavailability testing : Measure plasma concentrations via LC-MS/MS; low exposure may explain poor in vivo activity .
- Formulation adjustment : Use nanoemulsions or liposomes to enhance solubility and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
